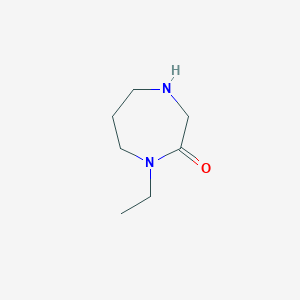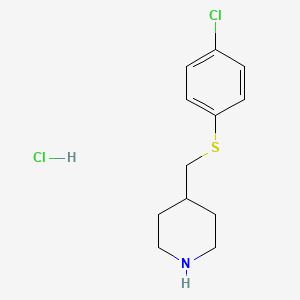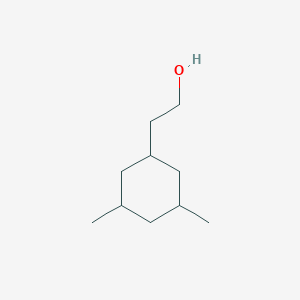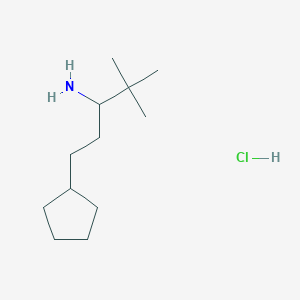
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride
Vue d'ensemble
Description
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a chemical compound with the CAS Number: 1354950-13-2 . It has a molecular weight of 219.8 . The IUPAC name for this compound is 1-(2-cyclopentylethyl)-2,2-dimethylpropylamine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is 1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Application in Amide Formation :
- A study by Nakajima and Ikada (1995) explored the mechanism of amide formation using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, a compound similar in structure to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, in aqueous media for bioconjugation purposes (Nakajima & Ikada, 1995).
Catalytic and Chemical Reactions :
- Research by Shen, Bott, and Richmond (1997) on the reaction of dimethylamine with 4,5-dichloro-4-cyclopenten-1,3-dione provided insights into the chemical properties and reactions involving similar amine compounds (Shen, Bott, & Richmond, 1997).
Application in Synthesis of Antineoplastic Agents :
- Pettit et al. (2003) reported the synthesis and evaluation of antineoplastic agents involving a similar structure, highlighting its potential in medicinal chemistry (Pettit et al., 2003).
Use in Polymer Synthesis :
- Ankushrao et al. (2017) discussed the synthesis and characterization of heat-resistant co-poly(ester-amide)s containing cyclopentylidene moiety, demonstrating the compound's relevance in the development of high-performance materials (Ankushrao et al., 2017).
Potential in Hydroamination Reactions :
- The work of Sakai, Ridder, and Hartwig (2006) on the hydroamination of cycloheptatriene, employing primary amines similar to 1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride, highlights its potential application in pharmaceutical synthesis (Sakai, Ridder, & Hartwig, 2006).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-cyclopentyl-4,4-dimethylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-12(2,3)11(13)9-8-10-6-4-5-7-10;/h10-11H,4-9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCFVNFSRZXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4,4-dimethylpentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



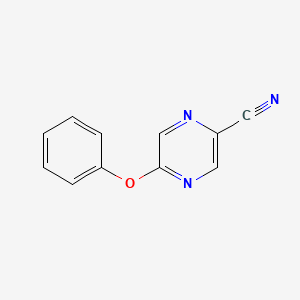
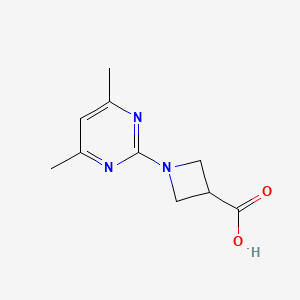
![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)
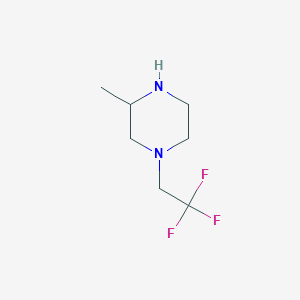
![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
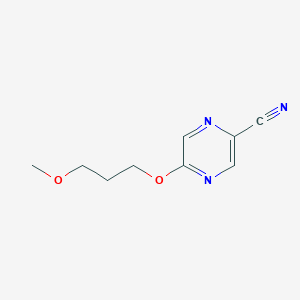


![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
